1-cyclohexyl-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a dimethylpyrimidinyl group, and a phenylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea typically involves the reaction of cyclohexyl isocyanate with an appropriate amine derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as DMSO and ethanol. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- 1-cyclohexyl-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea
Uniqueness
1-cyclohexyl-3-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea |
InChI |
InChI=1S/C20H26N6O/c1-14-13-15(2)22-18(21-14)25-19(23-16-9-5-3-6-10-16)26-20(27)24-17-11-7-4-8-12-17/h3,5-6,9-10,13,17H,4,7-8,11-12H2,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI Key |
ZBFOWCXVMAECIL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)NC3CCCCC3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.